2-Hydroxyglutaryl-5-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

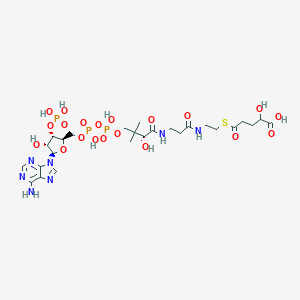

2-Hydroxyglutaryl-5-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H42N7O20P3S and its molecular weight is 897.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways

2-Hydroxyglutaryl-CoA plays a significant role in several metabolic pathways:

-

Fermentation Pathways :

- In certain bacteria, such as Clostridium symbiosum and Acidaminococcus fermentans, 2-HG-CoA is involved in the fermentation of amino acids. It is dehydrated to form glutaconyl-CoA, which can then be further processed into valuable products like butyrate and hydrogen gas .

- The conversion of 2-oxoglutarate to 2-hydroxyglutarate and subsequently to 2-HG-CoA is a vital step in the metabolism of glutamate, facilitating energy production in anaerobic conditions .

-

Biotechnological Applications :

- Genetic engineering has enabled the construction of recombinant Escherichia coli strains that utilize 2-HG-CoA for the production of glutaconate from glucose or other carbon sources. This process involves expressing specific genes that encode enzymes responsible for converting 2-oxoglutarate to glutaconate via 2-HG-CoA .

- The ability to produce glutaconate is significant because it serves as a precursor for various chemical syntheses, including the production of adipic acid, a key ingredient in nylon manufacturing .

Case Study 1: Production of Glutaconic Acid

Researchers successfully engineered E. coli strains to produce glutaconic acid from glucose through a pathway starting with 2-oxoglutarate. This process involved multiple enzymatic steps where 2-HG-CoA acted as an essential intermediate. The study demonstrated high yields and identified key enzymes responsible for this conversion, showcasing the potential for industrial applications in bioplastics and biofuels .

Case Study 2: Bioremediation Potential

The application of 2-HG-CoA in bioremediation has been explored through studies on Geobacter metallireducens. This bacterium utilizes aromatic compounds as electron donors, converting them into less harmful substances via pathways that include benzoyl-CoA and ultimately lead to acetyl-CoA through metabolic processes involving 2-HG-CoA. The findings suggest that manipulating these pathways could enhance bioremediation strategies in contaminated environments .

Enzymatic Activity of 2-Hydroxyglutaryl-CoA Dehydratase

| Organism | Substrate | Component A | Component D | Specific Activity (s−1) |

|---|---|---|---|---|

| Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-CoA | HgdC (27 kDa) | HgdAB (54 + 42 kDa) | 10 |

| Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | Not purified (27 kDa) | HgdAB (54 + 42 kDa) | 50-80* |

| Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | HgdC (28 kDa) | HgdABD (49 + 39 + 24 kDa) | <50 |

*Note: Specific activity values indicate the rate at which the enzyme catalyzes its reaction under optimal conditions.

Propiedades

Número CAS |

137374-53-9 |

|---|---|

Fórmula molecular |

C26H42N7O20P3S |

Peso molecular |

897.6 g/mol |

Nombre IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |

Clave InChI |

LTHKYRZAVRCUOF-RMNRSTNRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Sinónimos |

2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.